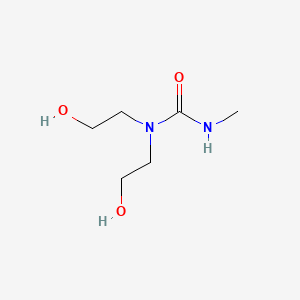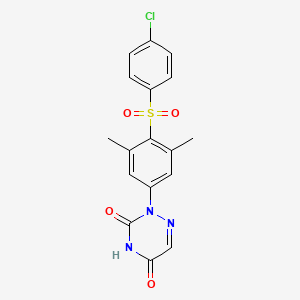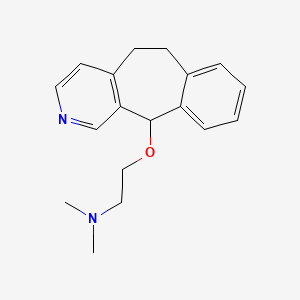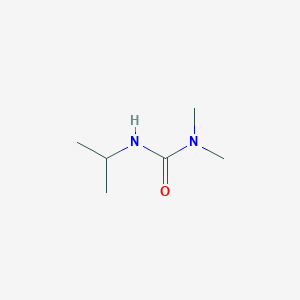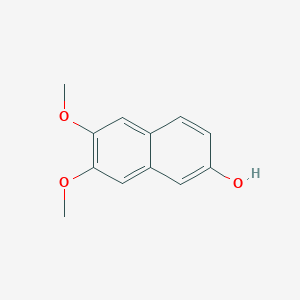![molecular formula C9H10O4 B14676003 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 39510-96-8](/img/structure/B14676003.png)
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C9H10O4. This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, which is known for its applications in various fields, including medicinal chemistry and materials science. The presence of methoxymethoxy and methyl groups in its structure imparts unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include caspase activation and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins.
Comparación Con Compuestos Similares
2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Known for its cytotoxicity against tumor cell lines.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Shows significant anticancer activity.
These compounds share a similar quinone core structure but differ in their substituents, which influence their chemical properties and biological activities
Propiedades
Número CAS |
39510-96-8 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-(methoxymethoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3 |
Clave InChI |
FFVUBLPMMCXBMH-UHFFFAOYSA-N |
SMILES canónico |
COCOCC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



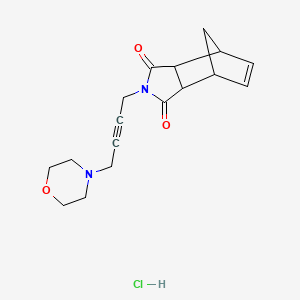
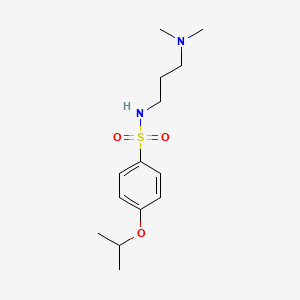
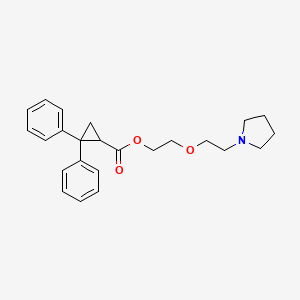
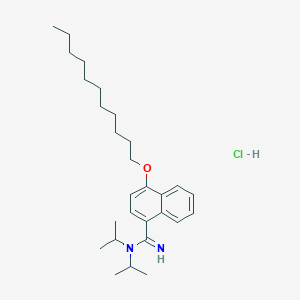
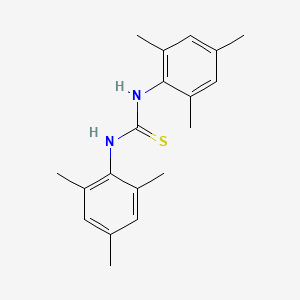
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
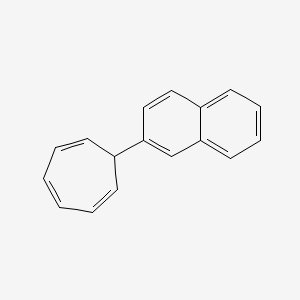
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
